![molecular formula C23H23N3O2 B2741816 4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide CAS No. 2034298-96-7](/img/structure/B2741816.png)

4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

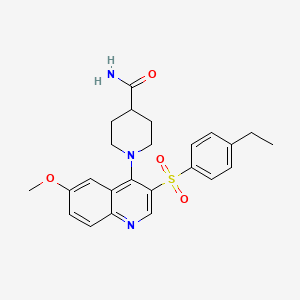

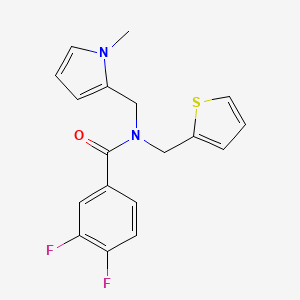

The compound “4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a fused ring system incorporating an imidazole ring and a pyridine ring . This type of structure is found in various biologically active compounds .

Molecular Structure Analysis

The compound contains several functional groups and ring systems that could influence its properties and reactivity. The imidazo[1,2-a]pyridine moiety, for example, is a heterocyclic structure that can participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine ring and the 4-oxo group. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring systems and functional groups could impact properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique

- 4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide has demonstrated antiviral activity . Researchers have explored its potential as an antiviral agent against specific viruses, and further investigations could reveal its mechanism of action and efficacy.

- The compound’s structure suggests it may have antifungal properties. Investigating its effects against fungal pathogens could be valuable for developing new antifungal drugs .

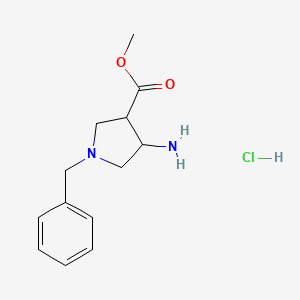

- The pyrrolidine ring in this compound is noteworthy. Pyrrolidine-based scaffolds are widely used in drug discovery due to their versatility and ability to explore pharmacophore space. Medicinal chemists often leverage the sp3-hybridization and stereogenicity of pyrrolidine rings to design bioactive molecules .

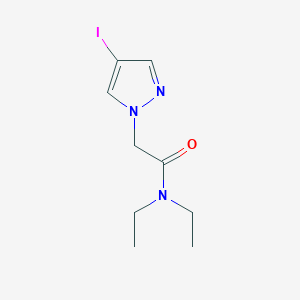

- The compound contains an imidazole moiety, which is a five-membered heterocyclic ring. Imidazoles have diverse biological activities and are found in many drugs. Further research could explore the specific effects of this compound’s imidazole portion .

- The stereoisomers of this compound and the spatial orientation of substituents can significantly impact its biological profile. Investigating how these factors influence binding to enantioselective proteins is crucial for drug development .

- Understanding the relationship between structural modifications and biological activity is essential. Researchers can explore SAR by varying substituents and functional groups on the pyrrolidine ring .

Antiviral Research

Antifungal Applications

Pyrrolidine Scaffold Exploration

Imidazole Derivatives

Stereochemistry and Binding Modes

Structure–Activity Relationship (SAR)

Mécanisme D'action

Target of Action

It’s worth noting that both indole and imidazole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to interact with their targets through the formation of adducts . For instance, 4-Oxo-4-phenyl-but-2-enoates inhibit MenB, a synthase in the bacterial menaquinone (MK) biosynthesis pathway, through the formation of an adduct with coenzyme A (CoA) .

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, impacting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Orientations Futures

Propriétés

IUPAC Name |

4-oxo-4-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c27-21(17-8-2-1-3-9-17)13-14-23(28)25-19-11-5-4-10-18(19)20-16-26-15-7-6-12-22(26)24-20/h1-5,8-11,16H,6-7,12-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCHQDHCYJDPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2741734.png)

![N-(3-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2741740.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2741748.png)

![4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2741752.png)

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2741753.png)